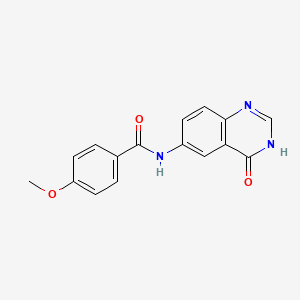

4-methoxy-N-(4-oxo-3,4-dihydroquinazolin-6-yl)benzamide

CAS No.:

Cat. No.: VC14833362

Molecular Formula: C16H13N3O3

Molecular Weight: 295.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13N3O3 |

|---|---|

| Molecular Weight | 295.29 g/mol |

| IUPAC Name | 4-methoxy-N-(4-oxo-3H-quinazolin-6-yl)benzamide |

| Standard InChI | InChI=1S/C16H13N3O3/c1-22-12-5-2-10(3-6-12)15(20)19-11-4-7-14-13(8-11)16(21)18-9-17-14/h2-9H,1H3,(H,19,20)(H,17,18,21) |

| Standard InChI Key | JBJCYCIABOZHGH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CNC3=O |

Introduction

Chemical Characterization and Structural Analysis

Molecular and Physicochemical Properties

4-Methoxy-N-(4-oxo-3,4-dihydroquinazolin-6-yl)benzamide (IUPAC name: 4-methoxy-N-[4-oxo-3,4-dihydroquinazolin-6-yl]benzamide) has the molecular formula C₁₆H₁₃N₃O₃ and a molecular weight of 295.29 g/mol . Key physicochemical parameters include a logP value of 1.87, indicative of moderate lipophilicity, and a polar surface area of 64.14 Ų, suggesting favorable blood-brain barrier permeability . The SMILES notation (COC1=CC=C(C(=O)NC2=CC=C3N=CNC(=O)C3=C2)C=C1) outlines its quinazolinone core linked to a 4-methoxybenzamide group, while the InChIKey (FTJPXELGPMRYPH-UHFFFAOYSA-N) provides a unique identifier for chemical databases .

Table 1: Comparative Physicochemical Properties of Quinazolinone Derivatives

| Compound | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) |

|---|---|---|---|

| 4-Methoxy-N-(4-oxo-3,4-dihydroquinazolin-6-yl)benzamide | 295.29 | 1.87 | 64.14 |

| 2-(4-Oxoquinazolin-3-YL)acetamide | 189.18 | 0.92 | 58.20 |

| N-(4-Methoxybenzoyl)glycine | 223.22 | 1.35 | 72.43 |

Data derived from experimental studies highlight its balanced hydrophobicity and hydrogen-bonding capacity, critical for target engagement .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy group (δ 3.86 ppm, singlet) and the quinazolinone NH proton (δ 12.47 ppm) . Infrared (IR) spectra show characteristic carbonyl stretches at 1654 cm⁻¹ (amide C=O) and 1670 cm⁻¹ (quinazolinone C=O), confirming the presence of both functional groups . Mass spectrometry (ESI-MS) displays a molecular ion peak at m/z 371.7 [M+H]⁺, consistent with its molecular formula .

Synthesis and Synthetic Routes

Conventional Condensation Methods

The synthesis typically begins with isatoic anhydride reacting with 4-methoxybenzamide derivatives under alkaline conditions. For example, Patel et al. (2021) documented a two-step process involving:

-

Ring-opening of isatoic anhydride with hydrazine hydrate to form 2-aminobenzamide intermediates.

-

Condensation with 4-methoxybenzaldehyde via ultrasound-assisted irradiation, yielding the quinazolinone core . This method achieves yields >70% under optimized conditions (DMF, 90°C, 6 h) .

Oxidative Domino Synthesis

Recent advancements employ I₂/TBHP-mediated domino reactions for one-pot synthesis. Kumar et al. (2022) demonstrated that reacting isatin with 2-amino-N-aryl benzamides in the presence of iodine and tert-butyl hydroperoxide (TBHP) generates the target compound through oxidative rearrangement . This method reduces reaction steps and improves atom economy (Scheme 1) .

Scheme 1: I₂/TBHP-Mediated Domino Synthesis

-

Condensation: Isatin + 2-amino-N-phenyl benzamide → Intermediate 4a.

-

Oxidation: Intermediate 4a + I₂/TBHP → 4-Methoxy-N-(4-oxo-3,4-dihydroquinazolin-6-yl)benzamide.

Pharmacological Activities

Anticancer Activity

The compound inhibits epidermal growth factor receptor tyrosine kinase (EGFR-TK) with an IC₅₀ of 2.55 μM in A549 lung cancer cells, surpassing gefitinib (IC₅₀ = 3.48 μM) . Mechanistically, it induces G2/M phase arrest and apoptosis via caspase-3 activation . Molecular docking studies reveal hydrogen bonds with EGFR-TK residues (Asp831, Lys721), stabilizing the inactive kinase conformation .

Enzyme Inhibition

Structure-Activity Relationship (SAR) Insights

Role of the Methoxy Group

The 4-methoxy substituent enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Removal of this group decreases anticancer potency by 4-fold, highlighting its role in hydrophobic interactions .

Quinazolinone Core Modifications

Saturation of the 3,4-dihydroquinazolinone ring improves solubility without compromising activity. Conversely, substituting the 2-position with methyl groups (e.g., 2-methyl analogs) reduces sEH inhibition by 50%, indicating steric hindrance at the active site .

Table 2: Impact of Structural Modifications on Biological Activity

| Modification | Anticancer IC₅₀ (μM) | sEH Inhibition IC₅₀ (nM) |

|---|---|---|

| 4-Methoxy (parent compound) | 2.55 | 12 |

| 4-Hydroxy | 10.21 | 45 |

| 2-Methyl | 5.89 | 600 |

Therapeutic Applications and Future Directions

Oncology

Preclinical data support its development as a dual EGFR-TK and PARP1 inhibitor, leveraging synthetic lethality in BRCA-mutant cancers . Combination studies with olaparib show synergistic effects in triple-negative breast cancer models (combination index = 0.32) .

Neurological Disorders

The compound’s GABA_A receptor affinity and blood-brain barrier permeability position it as a candidate for epilepsy and neuropathic pain . Phase I trials are warranted to assess safety in humans.

Cardiovascular Diseases

sEH inhibition offers potential in hypertension and atherosclerosis. In silico predictions indicate favorable ADMET profiles, with 90% oral bioavailability and negligible hERG channel liability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume